(6-Cyanonaphthalen-2-yl)boronic acid
Overview
Description
“(6-Cyanonaphthalen-2-yl)boronic acid” is a boronic acid derivative . Boronic acids are well-known for their ability to interact with diol groups found in sugars and glycoproteins . They are generally considered non-toxic .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H8BNO2 . Boronic acids are considered Lewis acids . More specific structural details are not available in the retrieved resources.Chemical Reactions Analysis
Boronic acids, including “this compound”, can react with 1,2-diols through a reversible covalent condensation pathway . They have been used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Scientific Research Applications
Saccharide Chemosensors
A study highlighted the synthesis of water-soluble, high quantum yield fluorescent saccharide reporters using 6-morpholinonaphthalene-2-yl boronic acid. This approach utilizes the Buchwald–Hartwig cross-coupling reaction and is adaptable for producing a range of aminonaphthalenes, including chiral units (Schertzer et al., 2006).
Decarboxylative Borylation
Decarboxylative borylation is a process where carboxylic acids are replaced with boronate esters using a nickel catalyst. This method is significant for creating complex boronic acids, useful in drug discovery and materials science. The process demonstrates high functional group compatibility and has been applied to the synthesis of pharmaceuticals, such as Velcade and Ninlaro (Li et al., 2017).
Synthesis Studies
Research on the synthesis of chrysen-6-ol and benzo[c]phenanthren-5-ol derivatives involved the intramolecular cyclization of acetic acid derivatives with (1-phenylnaphthalen-2-yl)acetic acid derivatives and phenyl boronic acid derivatives (Samanta et al., 2012).
Enantioselective Aza-Michael Additions
A study reported on boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner. This reaction is important for producing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications
Boronic acids, including derivatives of (6-Cyanonaphthalen-2-yl)boronic acid, are utilized in sensing applications due to their interaction with diols and strong Lewis bases. This property is harnessed in various applications, from biological labelling to the development of therapeutics (Lacina et al., 2014).
Chemosensors for Bioactive Substances
Boronic acid sensors are developed for probing carbohydrates and bioactive substances, leveraging the unique fluorescence properties of boronic acid interactions (Huang et al., 2012).
Reactivity in Alkaline Solution
Research provided kinetic evidence that boronic acid is reactive towards a diol moiety even in alkaline solutions, suggesting implications for the design of effective boronic acid sensors (Iwatsuki et al., 2007).
Biomedical Applications of Boronic Acid Polymers
Boronic acid-containing polymers, including this compound derivatives, have been explored for biomedical applications like HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Fluorescent Labeling for Diol Compounds
This compound derivatives are used as fluorescent labeling reagents for diol compounds in high-performance liquid chromatography (HPLC), enabling sensitive detection and measurement (Terado et al., 2000).
Mechanism of Action
Target of Action
The primary target of (6-Cyanonaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the this compound interacts with the palladium catalyst through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability and efficacy of the compound. Furthermore, the compound’s success in the SM coupling reaction is also due to its relatively stable nature and its tolerance to various functional groups .
Future Directions
Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, have potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Biochemical Analysis
Biochemical Properties
They are often used in the Suzuki-Miyaura cross-coupling reactions, which is a type of carbon-carbon bond-forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer a group to a metal catalyst .
Properties
IUPAC Name |
(6-cyanonaphthalen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZGAYUQAAPLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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